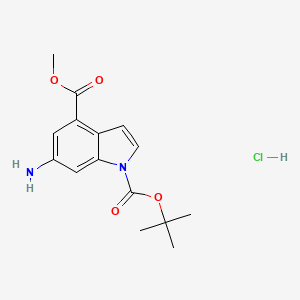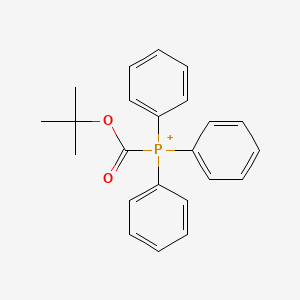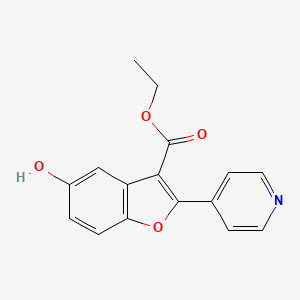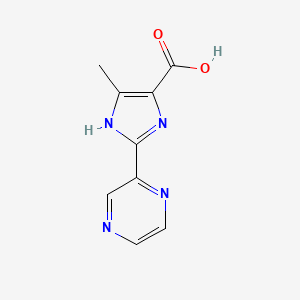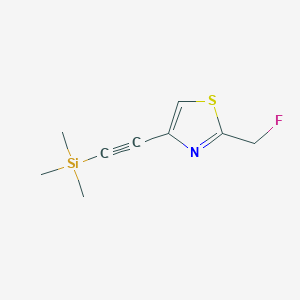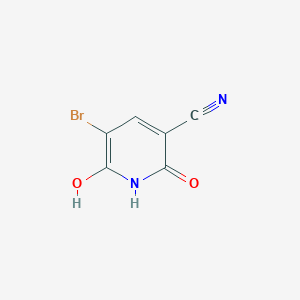
5-Bromo-2,6-dihydroxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,6-dihydroxynicotinonitrile is an organic compound with the molecular formula C6H3BrN2O2 It is a derivative of nicotinonitrile, featuring bromine and hydroxyl groups at the 5 and 2,6 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dihydroxynicotinonitrile typically involves the bromination of 2,6-dihydroxynicotinonitrile. One common method includes the use of bromine in an organic solvent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the bromination process to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,6-dihydroxynicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Alcohols or amines.
Aplicaciones Científicas De Investigación
5-Bromo-2,6-dihydroxynicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,6-dihydroxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-aryl benzimidazoles: These compounds also feature a bromine atom and have been studied for their biological activities.
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds have shown potential as anticancer agents.
Uniqueness
5-Bromo-2,6-dihydroxynicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. Its combination of bromine and hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C6H3BrN2O2 |
|---|---|
Peso molecular |
215.00 g/mol |
Nombre IUPAC |
5-bromo-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O2/c7-4-1-3(2-8)5(10)9-6(4)11/h1H,(H2,9,10,11) |
Clave InChI |
RXQOSISJLCVABE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1Br)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13701318.png)
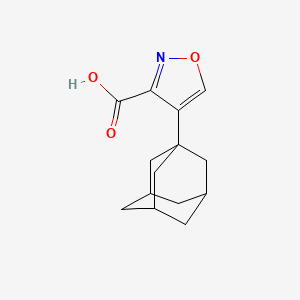

![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)
